![molecular formula C13H8F3N5O B2417349 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034504-37-3](/img/structure/B2417349.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide, also known as GSK583, is a small molecule inhibitor of the protein kinase PAK1. It was discovered by GlaxoSmithKline and is currently being studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity
Hepatic Toxicity from Vitamin B3 Derivatives : Research has shown that nicotinamide, an amide derivative of nicotinic acid (vitamin B3), functions as a precursor for NAD+ and has been used therapeutically in treatments. However, large doses can cause hepatic injury, demonstrating the metabolic pathways and potential toxicity risks of nicotinamide derivatives (Winter & Boyer, 1973).
Neurotoxicity from Rat Poison Vacor : A study on the neurologic complications from ingestion of Vacor, a rat poison that antagonizes nicotinamide metabolism, highlights the importance of understanding the metabolic effects of nicotinamide and its analogs on human health (LeWitt, 1980).
Pharmacokinetics and Efficacy
Efficacy and Safety in Hemodialysis Patients : The NICOREN study investigated nicotinamide (NAM) as an alternative to phosphate binders in chronic kidney disease, revealing insights into its pharmacokinetics, efficacy, and safety profiles. This study suggests potential research applications in managing hyperphosphatemia with nicotinamide derivatives (Lenglet et al., 2017).
Potential Uremic Toxin Identification : Research has identified N-methyl-2-pyridone-5-carboxamide (2PY), an end product of NAD+ degradation by nicotinamide, as a potentially toxic compound, which may be implicated in chronic renal failure. This suggests a new avenue for studying the effects of nicotinamide derivatives in renal pathology (Rutkowski et al., 2003).
Molecular Mechanisms
- Investigation of Metabolic Pathways : Studies on nicotinamide metabolism in patients with various conditions, such as burns, scalds, and diseases like Parkinson's, aim to unravel the complex molecular mechanisms and metabolic pathways influenced by nicotinamide and its derivatives. These insights are crucial for understanding how such compounds can be applied in scientific research and therapeutic interventions (Barlow et al., 1977); (Aoyama et al., 2001).
Clinical Applications Beyond Direct Treatment
- Glucose Metabolism and Risk for Diabetes : Research has explored the effects of nicotinamide on glucose metabolism, indicating its potential role in managing or understanding the pathogenesis of diabetes and obesity. These studies highlight the significance of nicotinamide derivatives in clinical research and potential therapeutic applications (Greenbaum et al., 1996).
Eigenschaften
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O/c14-13(15,16)10-2-1-8(5-17-10)12(22)20-9-6-18-11-3-4-19-21(11)7-9/h1-7H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNCBHCCMCSWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.